molecular formula C14H13FN2O2 B11955575 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea

1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11955575
M. Wt: 260.26 g/mol
InChI Key: FMFOVKKWBLOOKF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 4-fluoroaniline and 2-methoxyaniline with phosgene or a phosgene equivalent. The reaction typically involves the following steps:

    Formation of Isocyanate: 4-Fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate.

    Urea Formation: The 4-fluorophenyl isocyanate is then reacted with 2-methoxyaniline to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or methoxy groups.

    Substitution: Substituted urea derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers or coatings.

    Industry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea: Similar structure with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18)

InChI Key

FMFOVKKWBLOOKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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